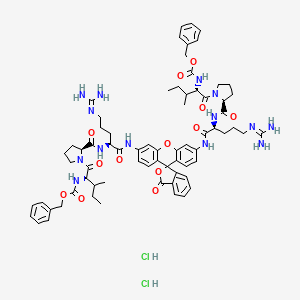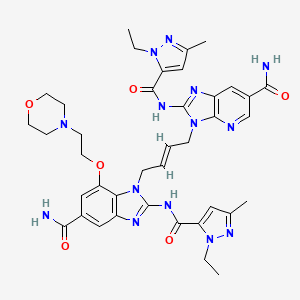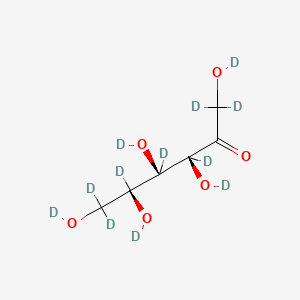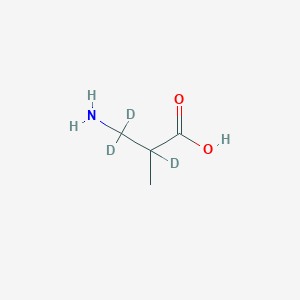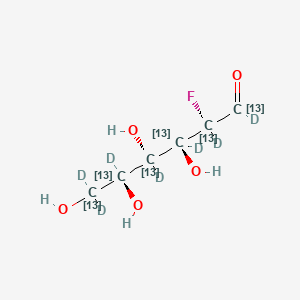
2-Deoxy-2-fluoro-D-glucose-13C,d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Deoxy-2-fluoro-D-glucose-13C,d7 is a chemically modified glucose molecule where specific hydrogen atoms are replaced with deuterium (d7) and a carbon atom is replaced with the isotope carbon-13 (13C). This compound is often used in scientific research due to its unique properties, which make it useful in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C,d7 typically involves multiple steps:
Starting Material: The process begins with a glucose derivative, often methyl alpha-D-glucopyranoside.
Fluorination: The hydroxyl group at the second carbon position is replaced with a fluorine atom. This can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Deuteration: The hydrogen atoms are replaced with deuterium. This step often involves the use of deuterated reagents or solvents.
Carbon-13 Labeling: The incorporation of carbon-13 can be done using carbon-13 labeled precursors during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C,d7 can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups attached to the glucose backbone.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes like glucosidases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation can produce carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
2-Deoxy-2-fluoro-D-glucose-13C,d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand glucose metabolism.
Biology: Helps in studying cellular uptake and utilization of glucose.
Medicine: Employed in positron emission tomography (PET) imaging to diagnose and monitor diseases like cancer.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C,d7 involves its uptake by glucose transporters in cells. Once inside the cell, it undergoes phosphorylation by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This compound is not further metabolized in the glycolytic pathway, leading to its accumulation in cells. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound can be visualized to identify areas of high metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Deoxy-2-fluoro-D-glucose: Similar structure but without isotopic labeling.
2-Deoxy-D-glucose: Lacks the fluorine atom.
Fluorodeoxyglucose (FDG): Commonly used in PET imaging but without deuterium or carbon-13 labeling.
Uniqueness
2-Deoxy-2-fluoro-D-glucose-13C,d7 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The deuterium atoms enhance stability and alter metabolic pathways, while the carbon-13 labeling allows for precise tracking and quantification in metabolic studies.
This compound’s unique properties make it a valuable tool in various fields, from basic research to clinical diagnostics.
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
195.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2-fluoro-3,4,5,6-tetrahydroxy(1,2,3,4,5,6-13C6)hexan-1-one |
InChI |
InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D |
Clave InChI |
AOYNUTHNTBLRMT-VVZLUFAVSA-N |
SMILES isomérico |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)F |
SMILES canónico |
C(C(C(C(C(C=O)F)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
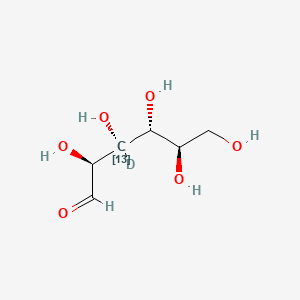
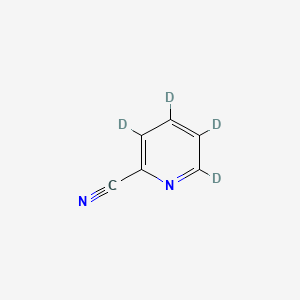
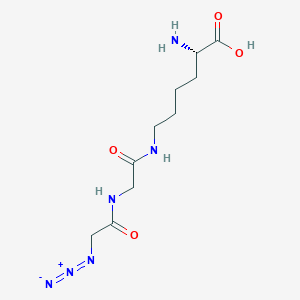
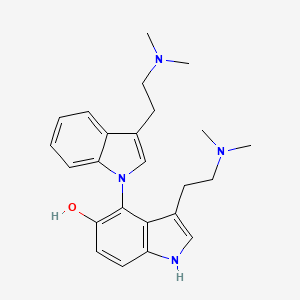
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
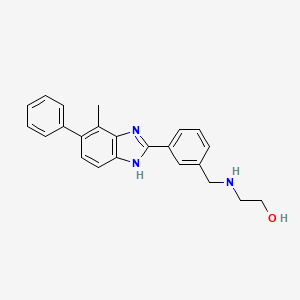
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
